molecular formula C11H19N3O3 B3048792 Tert-butyl 3-oxo-1,2,7-triazaspiro[4.4]nonane-7-carboxylate CAS No. 1820607-90-6

Tert-butyl 3-oxo-1,2,7-triazaspiro[4.4]nonane-7-carboxylate

Cat. No.: B3048792
CAS No.: 1820607-90-6
M. Wt: 241.29
InChI Key: YTJOGGJXWKYVIA-UHFFFAOYSA-N
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Description

Tert-butyl 3-oxo-1,2,7-triazaspiro[4.4]nonane-7-carboxylate is a chemical compound with the molecular formula C11H19N3O3 and a molecular weight of 241.29 g/mol . It is characterized by a spirocyclic structure, which includes a triazaspiro ring system. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

The synthesis of tert-butyl 3-oxo-1,2,7-triazaspiro[4.4]nonane-7-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions . The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow processes or batch reactors to produce larger quantities of the compound efficiently.

Chemical Reactions Analysis

Tert-butyl 3-oxo-1,2,7-triazaspiro[4.4]nonane-7-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Tert-butyl 3-oxo-1,2,7-triazaspiro[4.4]nonane-7-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it may be investigated for its potential therapeutic properties, such as its ability to interact with specific biological targets. Additionally, this compound can be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-oxo-1,2,7-triazaspiro[4.4]nonane-7-carboxylate involves its interaction with specific molecular targets and pathways . The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Tert-butyl 3-oxo-1,2,7-triazaspiro[4.4]nonane-7-carboxylate can be compared with other similar compounds, such as tert-butyl 2,4-dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate and tert-butyl 3-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate These compounds share similar spirocyclic structures but differ in their functional groups and chemical properties The uniqueness of tert-butyl 3-oxo-1,2,7-triazaspiro[4

Properties

IUPAC Name

tert-butyl 3-oxo-1,2,7-triazaspiro[4.4]nonane-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O3/c1-10(2,3)17-9(16)14-5-4-11(7-14)6-8(15)12-13-11/h13H,4-7H2,1-3H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTJOGGJXWKYVIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CC(=O)NN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301136625
Record name 1,2,7-Triazaspiro[4.4]nonane-7-carboxylic acid, 3-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301136625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820607-90-6
Record name 1,2,7-Triazaspiro[4.4]nonane-7-carboxylic acid, 3-oxo-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820607-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,7-Triazaspiro[4.4]nonane-7-carboxylic acid, 3-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301136625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-oxo-1,2,7-triazaspiro[4.4]nonane-7-carboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-oxo-1,2,7-triazaspiro[4.4]nonane-7-carboxylate
Reactant of Route 2
Tert-butyl 3-oxo-1,2,7-triazaspiro[4.4]nonane-7-carboxylate
Reactant of Route 3
Tert-butyl 3-oxo-1,2,7-triazaspiro[4.4]nonane-7-carboxylate
Reactant of Route 4
Tert-butyl 3-oxo-1,2,7-triazaspiro[4.4]nonane-7-carboxylate
Reactant of Route 5
Tert-butyl 3-oxo-1,2,7-triazaspiro[4.4]nonane-7-carboxylate
Reactant of Route 6
Tert-butyl 3-oxo-1,2,7-triazaspiro[4.4]nonane-7-carboxylate

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